3-{1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
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Overview
Description
3-{1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a heterocyclic organic compound with a unique combination of structural elements, contributing to its versatility and utility in various scientific domains. This compound features a pyrrolidine ring fused to an oxazolidinone core, with an ethylsulfanyl benzoyl group as a substituent, enhancing its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidine and oxazolidinone precursors. Commonly, an oxazolidinone intermediate is first prepared through cyclization reactions of corresponding amino alcohols. The pyrrolidine ring is then introduced via amine functionalization, followed by acylation with 2-(ethylsulfanyl)benzoyl chloride to obtain the final compound.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions is critical to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance reaction efficiency and reduce by-products. Additionally, purification methods including crystallization and chromatography are essential to obtain the desired compound with high specificity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the ethylsulfanyl moiety, forming sulfoxides or sulfones under appropriate oxidative conditions.
Reduction: The oxazolidinone ring can be reduced to form hydroxyamines or deoxygenated derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, where halide substitutions can modify the compound's properties.
Common Reagents and Conditions:
Oxidizing Agents: Peroxides, permanganates, and other strong oxidizing agents are typically used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reagents for reduction processes.
Nucleophiles: Amines, thiols, and other nucleophiles can participate in substitution reactions under mild to moderate conditions.
Major Products Formed: Depending on the reaction type, the major products include sulfoxides, sulfones, reduced oxazolidinone derivatives, and substituted benzoyl derivatives.
Scientific Research Applications
This compound has a wide array of applications in scientific research due to its structural features and reactivity:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules and catalysis processes.
Biology: Its bioactive properties make it a candidate for studying enzyme interactions, receptor binding, and cellular processes.
Medicine: Potential pharmaceutical applications include its use as a lead compound for drug development, particularly in designing inhibitors for specific biological pathways.
Industry: It can be utilized in the synthesis of advanced materials, agrochemicals, and fine chemicals due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: It can interact with various enzymes, receptors, and proteins, modulating their activity and function.
Pathways Involved: The pyrrolidine and oxazolidinone rings allow it to mimic or inhibit natural substrates, affecting biochemical pathways such as metabolic cycles, signal transduction, and gene expression.
Comparison with Similar Compounds
3-{1-[2-(Methylthio)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
3-{1-[2-(Phenylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
3-{1-[2-(Ethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
Uniqueness: Compared to these compounds, 3-{1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one exhibits distinct reactivity profiles, particularly in oxidation and substitution reactions. The ethylsulfanyl group imparts unique electronic effects, influencing its stability and interaction with biological targets, making it a valuable compound for targeted research and application.
Properties
IUPAC Name |
3-[1-(2-ethylsulfanylbenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-2-22-14-6-4-3-5-13(14)15(19)17-8-7-12(11-17)18-9-10-21-16(18)20/h3-6,12H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZOYRQIQKJCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(C2)N3CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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